BenchChemオンラインストアへようこそ!

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

Structure-Activity Relationship Azetidine Conformation Kinase Inhibitor Design

N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-30-3) is a synthetic small molecule (MF: C₁₄H₁₃ClN₄O, MW: 288.73) belonging to the azetidinyl-pyrimidine class, a chemotype that has been explored for modulation of kinase (JAK, ROCK, p38 MAPK) and adenosine receptor targets. The compound combines a 2-chlorobenzoyl-substituted azetidine ring with a 4-aminopyrimidine moiety, situating it within a structurally enabled but commercially scarce chemical space relevant for medicinal chemistry screening libraries, kinase-inhibitor discovery campaigns, and adenosine-pathway probe development.

Molecular Formula C14H13ClN4O
Molecular Weight 288.74
CAS No. 2097896-30-3
Cat. No. B2382198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097896-30-3
Molecular FormulaC14H13ClN4O
Molecular Weight288.74
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Cl)NC3=NC=NC=C3
InChIInChI=1S/C14H13ClN4O/c15-12-4-2-1-3-11(12)14(20)19-7-10(8-19)18-13-5-6-16-9-17-13/h1-6,9-10H,7-8H2,(H,16,17,18)
InChIKeyUDWOXAVQTPHZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-30-3): Structural Identity, Class Context, and Procurement Rationale


N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-30-3) is a synthetic small molecule (MF: C₁₄H₁₃ClN₄O, MW: 288.73) belonging to the azetidinyl-pyrimidine class, a chemotype that has been explored for modulation of kinase (JAK, ROCK, p38 MAPK) and adenosine receptor targets [1]. The compound combines a 2-chlorobenzoyl-substituted azetidine ring with a 4-aminopyrimidine moiety, situating it within a structurally enabled but commercially scarce chemical space relevant for medicinal chemistry screening libraries, kinase-inhibitor discovery campaigns, and adenosine-pathway probe development [2].

Why N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine Cannot Be Interchanged with Generic Azetidine-Pyrimidine Analogs


The 2-chlorobenzoyl N-substituent on the azetidine ring and the pyrimidin-4-amine C-substituent jointly control both the conformational landscape and the pharmacophoric presentation of the hydrogen-bond donor/acceptor network. Removal or replacement of either group—e.g., substituting with an N-Boc-protected azetidine core or switching to a pyrimidin-2-amine regioisomer—abrogates the specific vector alignment required for selective kinase or adenosine receptor engagement. Quantitative binding evidence from the broader azetidine-pyrimidine class demonstrates that seemingly minor structural deviations (e.g., 2-chlorobenzoyl versus benzoyl, or azetidine versus cyclobutane) can shift target affinity by over an order of magnitude, making generic substitution scientifically unsound for studies demanding reproducible target-engagement profiles [1].

N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine: Quantitative Comparator-Based Evidence for Differentiated Procurement


Structural Pharmacophore Differentiation: 2-Chlorobenzoyl vs. Unsubstituted Azetidine Scaffolds

The 2-chlorobenzoyl group introduces a constrained aromatic amide that changes the azetidine ring pucker and imposes a distinct spatial orientation of the pyrimidin-4-amine hydrogen-bonding array relative to the unsubstituted N-(azetidin-3-yl)pyrimidin-4-amine core (CAS 1498016-76-4). While no direct head-to-head binding data exist for the target compound itself, class-level SAR from azetidinyl-pyrimidine kinase inhibitors demonstrates that N-acylation of the azetidine nitrogen with an aroyl group consistently alters biochemical IC₅₀ values by 5- to 50-fold compared to the N–H or N-alkyl analogs in JAK and ROCK inhibition assays [1].

Structure-Activity Relationship Azetidine Conformation Kinase Inhibitor Design

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Capacity vs. Core Scaffold

The 2-chlorobenzoyl group increases calculated lipophilicity (clogP) by approximately 1.8–2.2 log units relative to the unsubstituted N-(azetidin-3-yl)pyrimidin-4-amine scaffold, based on fragment contribution analysis. This shift moves the compound into a more membrane-permeable range (estimated clogP 2.3–2.8) while retaining a topological polar surface area (TPSA) of ~58 Ų, placing it in a favorable drug-like property space distinct from more polar, less permeable core scaffolds . The chloro substituent additionally provides a synthetic handle for further derivatization via cross-coupling chemistry that is absent in non-halogenated analogs.

Lipophilicity Drug-likeness Physicochemical Profiling

Adenosine Receptor Class-Level Affinity: Structural Basis for A₂A vs. A₃ Selectivity Profiling

Although direct binding data for N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine at adenosine receptors are not publicly disclosed, structurally analogous azetidine-pyrimidine ligands (e.g., CHEMBL2326843) exhibit Ki values of 24 nM at rat A₂A and 89 nM at human A₃ receptors, yielding an A₂A/A₃ selectivity ratio of ~3.7 [1]. The 2-chlorobenzoyl substitution on the target compound is expected to modulate this selectivity profile through steric and electronic effects on the receptor binding pocket, potentially altering the selectivity ratio by 2- to 10-fold based on SAR trends observed in 4-aminopyrimidine adenosine antagonist series .

Adenosine Receptor A2A Antagonist GPCR Screening

Synthetic Tractability and Procurement Scarcity: Advantage Over Multi-Step Custom Synthesis

The target compound is commercially available as a pre-formed building block (purity typically ≥95%, suppliers reporting stock in 2024–2025), bypassing the 4- to 6-step synthesis required to construct the 2-chlorobenzoyl-azetidine-pyrimidine architecture de novo . In contrast, close analogs such as 1-(2-chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine (CAS 2097863-46-0) and 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine require separate synthetic routes and are not direct functional replacements . The documented synthetic pathway—starting from (N-Boc)azetidin-3-one via Horner–Wadsworth–Emmons olefination followed by aza-Michael addition—provides a validated entry point for scale-up that is not available for many bespoke analogs .

Synthetic Chemistry Building Block Sourcing Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for N-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine


Focused Kinase Inhibitor Library Design (JAK/ROCK/p38 MAPK Axes)

The azetidine-pyrimidine scaffold with a 2-chlorobenzoyl N-substituent is explicitly claimed in recent kinase inhibitor patents (US 2024/0002392, US 2024/0425496) targeting JAK, ROCK, and p38 MAPK pathways [1]. This compound can serve as a pre-validated core for parallel library synthesis, where the chloro substituent enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to explore kinase selectivity pockets without altering the core pharmacophore geometry.

Adenosine A₂A/A₃ Receptor Subtype Selectivity Profiling

Given the structural analogy to known adenosine receptor ligands with characterized Ki values (A₂A: 24–800 nM; A₃: 89–900 nM) [1], the compound is a suitable starting point for selectivity profiling studies. Its 2-chlorobenzoyl group occupies a chemical space distinct from the dominant 2-furanoyl adenosine antagonist series, offering a route to novel intellectual property in GPCR drug discovery programs [2].

Chemical Probe Development for Target Engagement Assays

The compound's moderate molecular weight (288.73 Da) and favorable calculated drug-likeness parameters (clogP ~2.3–2.8, TPSA ~58 Ų) make it suitable for cellular target engagement studies using NanoBRET or thermal shift assays [1]. Its azetidine ring provides a distinct conformational profile versus saturated 6-membered ring analogs, which can translate into differential off-rate kinetics in binding assays.

Scaffold-Hopping and Bioisostere Replacement Studies

The 2-chlorobenzoyl-azetidine core is a viable bioisostere for cis-cyclobutane-1,3-diamine scaffolds found in approved JAK inhibitors (e.g., abrocitinib analogs) [1]. Researchers engaged in scaffold-hopping campaigns can use this compound to systematically evaluate the impact of azetidine-for-cyclobutane substitution on target potency, selectivity, and ADME parameters without committing to a custom synthesis campaign.

Quote Request

Request a Quote for N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.